3-(Piperazin-1-YL)benzonitrile hydrochloride
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Overview
Description
3-(Piperazin-1-YL)benzonitrile hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
3-(Piperazin-1-YL)benzonitrile hydrochloride is a structurally modified derivative of 3-(Piperazin-1-yl)-1,2-benzothiazole . Piperazine derivatives, including this compound, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
The compound interacts with its targets, primarily dopamine and serotonin receptors, by antagonizing their action This means it binds to these receptors and inhibits their normal function, leading to changes in neurotransmitter levels in the brain
Biochemical Pathways
The compound’s action affects the biochemical pathways of dopamine and serotonin, two critical neurotransmitters in the brain. By antagonizing these receptors, it can alter the balance of these neurotransmitters, potentially leading to changes in mood, behavior, and perception . The downstream effects of these changes can vary widely and are subject to individual differences.
Pharmacokinetics
The compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), and it complied with ro5 , suggesting it has properties conducive to good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its antagonistic effects on dopamine and serotonin receptors. This can lead to changes in neurotransmitter levels and subsequent alterations in mood, behavior, and perception . Some of the synthesized compounds were also found to have antibacterial activity .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives, such as 3-(Piperazin-1-YL)benzonitrile hydrochloride, have a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . These activities suggest that this compound may interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Based on the known activities of similar piperazine derivatives, it can be hypothesized that this compound may influence cell function by interacting with various cell signaling pathways, influencing gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is known that similar piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-YL)benzonitrile hydrochloride typically involves the reaction of 3-chlorobenzonitrile with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-YL)benzonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Piperazin-1-YL)benzonitrile hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antipsychotic activities.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
3-(Piperazin-1-yl)benzo[d]isothiazole: Used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
3-(Piperazin-1-YL)benzonitrile hydrochloride is unique due to its specific structure, which allows it to interact with a different set of biological targets compared to other piperazine derivatives. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-piperazin-1-ylbenzonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c12-9-10-2-1-3-11(8-10)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHLUGJSJXSHBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832735-99-6 |
Source
|
Record name | 832735-99-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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